JK184
Overview
Description
JK184 is a small molecule compound known for its potent inhibition of the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is associated with various cancers, including basal cell carcinoma and medulloblastoma . This compound has shown promise in cancer therapeutics by inducing tumor cell apoptosis and modulating immune responses .
Mechanism of Action
Target of Action
JK184 primarily targets the Hedgehog (Hh) signaling pathway , a critical regulator of embryonic patterning . It is known to inhibit the glioma-dependent transcriptional activity within this pathway . This compound can also bind and inhibit alcohol dehydrogenase 7 (Adh7) .
Mode of Action
This compound acts as a potent inhibitor of microtubule assembly . It can either negatively or positively regulate the Gli family of transcription factors, depending on the mechanism by which the pathway is activated . This compound’s interaction with its targets leads to changes in the cellular processes regulated by these targets.
Biochemical Pathways
This compound’s primary effect is on the Hedgehog signaling pathway . It inhibits the pathway by destabilizing microtubules . This compound also affects the Akt/mTOR pathway in breast cancer cells, inducing autophagy .
Pharmacokinetics
While this compound shows potent anti-proliferative activity in tumor models, it has a poor pharmacokinetic profile and bioavailability . Its circulation time in the blood is prolonged when entrapped in polymeric micelles .
Result of Action
This compound intervention induces cell death involving the dysregulation of autophagy in a dose- and time-dependent manner . It has been shown to induce more apoptosis and block proliferation of certain tumor cells . This compound also exerts antitumor activities and strongly synergizes with certain therapies in vivo .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, this compound encapsulated in polymeric micelles shows a stronger inhibition of Gli expression in the Hedgehog signaling pathway, which plays an important role in pancreatic carcinoma . This suggests that the formulation of this compound can significantly impact its therapeutic effectiveness.
Biochemical Analysis
Biochemical Properties
JK184 plays a crucial role in biochemical reactions by inhibiting the Hedgehog signaling pathway. It interacts with several biomolecules, including alcohol dehydrogenase 7 and microtubules. This compound blocks sonic hedgehog-induced Gli transcription with an IC50 of 30 nM and disrupts Hedgehog signaling by inhibiting alcohol dehydrogenase 7 and depolymerizing microtubules . These interactions are essential for its function as a Hedgehog pathway antagonist.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It induces apoptosis in tumor cells by inhibiting the Hedgehog signaling pathway. In breast cancer cells, this compound intervention leads to cell death involving the dysregulation of autophagy in a dose- and time-dependent manner . Additionally, this compound modulates B7-H3 CAR T cells to an effector memory phenotype and promotes cytokine secretion, enhancing the antitumor activities of CAR T cells .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a Hedgehog pathway inhibitor. This compound inhibits Gli-dependent transcriptional activity in a dose-dependent manner, significantly reducing the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 6.3 μg/mL after three days of incubation . It also induces autophagy by inhibiting the Akt/mTOR pathway in breast cancer cells . These molecular interactions are critical for its antitumor effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits good anti-proliferative activity in subcutaneous Panc-1 and BxPC-3 tumor models when administered intravenously at 5 mg/kg . It has a poor pharmacokinetic profile and bioavailability, which may affect its long-term stability and efficacy . The induction of autophagy by this compound is dose- and time-dependent, suggesting that its effects may vary with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 5 mg/kg, this compound exhibits significant anti-proliferative activity in tumor models . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing the dosage for therapeutic applications. The compound’s poor pharmacokinetic profile and bioavailability also necessitate careful consideration of dosage in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate autophagy and cell proliferation. It inhibits the Akt/mTOR pathway, leading to the induction of autophagy in breast cancer cells . This pathway is crucial for its antitumor effects, as it compromises the antiproliferative effect of this compound. The compound’s interactions with metabolic enzymes and cofactors play a significant role in its overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is designed to antagonize Hedgehog signaling by inhibiting Gli-dependent transcriptional activity, which affects its localization and accumulation within cells . Its poor pharmacokinetic profile and bioavailability also impact its distribution in vivo .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. It targets microtubules and disrupts their polymerization, which is essential for its role as a Hedgehog pathway inhibitor . The compound’s ability to induce autophagy via the Akt/mTOR pathway also suggests that it may localize to specific cellular compartments involved in autophagy regulation . These targeting signals and post-translational modifications are crucial for its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
JK184 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis typically starts with the preparation of 4-ethoxyphenylamine, which is then reacted with 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde to form an intermediate. This intermediate undergoes cyclization with 2-aminothiazole to yield this compound .
Industrial Production Methods
For industrial production, this compound is often prepared using optimized reaction conditions to ensure high yield and purity. The process involves the use of solvents like dimethyl sulfoxide and catalysts to facilitate the reactions. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
JK184 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
JK184 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Hedgehog signaling pathway and its role in various biological processes.
Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.
Industry: Utilized in the development of novel cancer therapies and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Cyclopamine: Another Hedgehog pathway inhibitor, but with a different mechanism of action.
Vismodegib: A clinically approved Hedgehog pathway inhibitor used for treating basal cell carcinoma.
Sonidegib: Similar to Vismodegib, used for treating advanced basal cell carcinoma.
Uniqueness of JK184
This compound is unique in its dual role of inhibiting the Hedgehog pathway and modulating immune responses. This dual functionality makes it a promising candidate for combination therapies involving immune checkpoint inhibitors and chimeric antigen receptor T cells .
Biological Activity
JK184 is a small-molecule inhibitor primarily known for its role as a potent antagonist of the Hedgehog (Hh) signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate tumor growth and cell proliferation through various biological mechanisms.
This compound functions by inhibiting the downstream effects of the Hedgehog signaling pathway, specifically targeting Gli-dependent transcriptional activity. The half-maximal inhibitory concentration (IC50) of this compound is reported to be approximately 30 nM , indicating its high potency in blocking Hh signaling .
Key Mechanisms Include:
- Inhibition of Akt/mTOR Pathway: this compound induces autophagy in cancer cells by inhibiting the Akt/mTOR signaling pathway, which is crucial for cell growth and survival. This mechanism has been shown to enhance the antitumor effects of this compound when combined with autophagy inhibitors .
- Induction of Autophagic Flux: The compound promotes complete autophagic flux in breast cancer cells, characterized by increased conversion of LC3B-I to LC3B-II and enhanced formation of autolysosomes . This process is essential for cellular homeostasis and can lead to cell death under certain conditions.
Biological Activity in Cancer Research
This compound has been extensively studied for its biological activity against various cancer types. Below is a summary of findings from relevant studies:
Case Studies and Experimental Findings
- Breast Cancer Study : A study demonstrated that this compound significantly inhibits the growth of breast cancer cells by inducing autophagy. The treatment led to increased levels of autophagy markers such as LC3B and Atg5, while decreasing p62 levels, indicating effective autophagic activity .
- Polymeric Micelles Encapsulation : Research involving biodegradable polymeric micelles encapsulated with this compound showed enhanced anti-tumor activity. The encapsulation improved drug delivery and efficacy, leading to increased apoptosis in tumor cells and reduced microvessel density .
- Dual Role in Microtubule Dynamics : Another study highlighted the dual roles of microtubules in Hedgehog signaling, where this compound's interaction with microtubules was shown to affect Hh pathway activation, further supporting its role as a multifaceted inhibitor in cancer therapy .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-3-24-15-9-7-14(8-10-15)21-19-22-16(12-25-19)18-13(2)20-17-6-4-5-11-23(17)18/h4-12H,3H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXIPOUVGDTAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360042 | |
Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315703-52-7 | |
Record name | JK184 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0315703527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JK184 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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